Cas no 6835-00-3 (Hydroxystreptomycin)

Hydroxystreptomycin structure
Hydroxystreptomycin structure
商品名:Hydroxystreptomycin
CAS番号:6835-00-3
MF:C21H39N7O13
メガワット:597.573465585709
CID:970203
PubChem ID:23267

Hydroxystreptomycin 化学的及び物理的性質

名前と識別子

    • 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy
    • N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-α-L-glucopyranosyl)-3-C-formyl-α-L-lyxofuranosyl]-D-streptamine
    • Hydroxystreptomycin
    • Streptomycin C
    • 5'-Hydroxystreptomycin
    • QXR888I04O
    • 1,1'-[(1R,2R,3S,4R,5R,6S)-4-({2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-formyl-alpha-L-lyxofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-diamidino-
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-3-C-formyl-alpha-L-lyxofuranosyl-(1-
    • C17571
    • UNII-QXR888I04O
    • O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-D-streptamine
    • AKOS040746907
    • RETICULIN (ANTIBIOTIC)
    • 6835-00-3
    • NS00011546
    • DTXSID20218483
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-
    • 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
    • SCHEMBL35700
    • HYDROXYSTREPTOMYCIN [MI]
    • D-STREPTAMINE, O-2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL-(1->2)-O-3-C-FORMYL-.ALPHA.-L-LYXOFURANOSYL-(1->4)-N1,N3-BIS(AMINOIMINOMETHYL)-
    • 1,1'-((1R,2R,3S,4R,5R,6S)-4-(((2R,3R,4R,5S)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-4-formyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
    • Q27109853
    • CHEBI:24750
    • インチ: 1S/C21H39N7O13/c1-26-9-13(35)10(32)5(2-29)38-17(9)41-16-18(39-6(3-30)21(16,37)4-31)40-15-8(28-20(24)25)11(33)7(27-19(22)23)12(34)14(15)36/h4-18,26,29-30,32-37H,2-3H2,1H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
    • InChIKey: OFNXOACBUMGOPC-HZYVHMACSA-N
    • ほほえんだ: O([C@H]1[C@@H]([C@@](C=O)([C@H](CO)O1)O)O[C@H]1[C@H]([C@@H]([C@H]([C@H](CO)O1)O)O)NC)[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1/N=C(/N)\N)O)/N=C(\N)/N)O)O

計算された属性

  • せいみつぶんしりょう: 597.26058432g/mol
  • どういたいしつりょう: 597.26058432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 16
  • 重原子数: 41
  • 回転可能化学結合数: 10
  • 複雑さ: 957
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -8.5
  • トポロジー分子極性表面積: 357

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd